Cas no 887592-72-5 ((4-methylnaphthalen-1-yl)methylhydrazine)

(4-Methylnaphthalen-1-yl)methylhydrazine is a specialized hydrazine derivative featuring a methyl-substituted naphthalene core. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for the preparation of heterocyclic systems and functionalized naphthalene derivatives. The methylhydrazine moiety offers reactivity for condensation and cyclization reactions, while the naphthalene backbone provides structural rigidity and aromatic character. Its well-defined structure allows for precise modifications in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to the hydrazine functional group's sensitivity. Suitable for use in small-scale synthetic applications, it demonstrates consistent purity and stability when stored appropriately.
(4-methylnaphthalen-1-yl)methylhydrazine structure
887592-72-5 structure
Product Name:(4-methylnaphthalen-1-yl)methylhydrazine
CAS No:887592-72-5
MF:C12H14N2
MW:186.252962589264
CID:713709
PubChem ID:53401450
Update Time:2025-05-30

(4-methylnaphthalen-1-yl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine,[(4-methyl-1-naphthalenyl)methyl]-
    • (4-methylnaphthalen-1-yl)methylhydrazine
    • (4-METHYL-NAPHTHALEN-1-YLMETHYL)-HYDRAZINE
    • 887592-72-5
    • ((4-Methylnaphthalen-1-yl)methyl)hydrazine
    • [(4-METHYLNAPHTHALEN-1-YL)METHYL]HYDRAZINE
    • DTXSID50694918
    • EN300-1850009
    • AKOS006284196
    • MDL: MFCD07786329
    • Inchi: 1S/C12H14N2/c1-9-6-7-10(8-14-13)12-5-3-2-4-11(9)12/h2-7,14H,8,13H2,1H3
    • InChI Key: QEJLWJAUWYTTCV-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC(C)=C2C=CC=CC2=1)N

Computed Properties

  • Exact Mass: 186.116
  • Monoisotopic Mass: 186.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 38Ų

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Additional information on (4-methylnaphthalen-1-yl)methylhydrazine

Compound CAS No 887592-72-5: (4-Methylnaphthalen-1-yl)methylhydrazine

The compound CAS No 887592-72-5, also known as (4-methylnaphthalen-1-yl)methylhydrazine, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene derivative with a hydrazine group. The naphthalene moiety provides aromatic stability, while the hydrazine group introduces nucleophilic and reducing properties, making it versatile for diverse chemical reactions.

Recent studies have highlighted the potential of (4-methylnaphthalen-1-yl)methylhydrazine in the synthesis of advanced materials, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has been explored extensively, with researchers focusing on its role in enhancing the stability and functionality of MOFs for gas storage and catalysis. For instance, a 2023 study published in *Chemical Communications* demonstrated that this compound can form highly porous MOFs with exceptional adsorption capacities for CO₂ and CH₄.

In addition to its role in materials science, (4-methylnaphthalen-1-yl)methylhydrazine has shown promise in medicinal chemistry. Its structure has been utilized as a scaffold for designing bioactive molecules targeting various diseases. A notable example is its application in the development of anticancer agents, where its ability to interact with DNA and proteins has been leveraged to create potential therapeutic compounds. Research conducted at the University of California, Berkeley, revealed that derivatives of this compound exhibit selective cytotoxicity against cancer cells, making them candidates for further preclinical studies.

The synthesis of (4-methylnaphthalen-1-yl)methylhydrazine involves a multi-step process that typically begins with the preparation of 4-methylnaphthalene derivatives. These are then subjected to nucleophilic substitution or coupling reactions to introduce the hydrazine group. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, enabling researchers to produce higher yields with greater purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the synthesis process.

From an environmental perspective, the compound's stability and biodegradability have been topics of interest. Studies indicate that (4-methylnaphthalen-1-yl)methylhydrazine exhibits moderate persistence in aqueous environments, raising concerns about its potential ecological impact. However, ongoing research aims to develop greener synthesis routes and degradation pathways to mitigate these issues. A 2023 paper in *Green Chemistry* proposed the use of enzymatic catalysts to facilitate the breakdown of this compound under controlled conditions.

In conclusion, CAS No 887592-72-5 or (4-methylnaphthalen-1-yl)methylhydrazine stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties continue to drive innovative research, particularly in materials science and medicinal chemistry. As advancements in synthetic methodologies and environmental considerations progress, this compound is poised to play an even more significant role in future scientific endeavors.

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